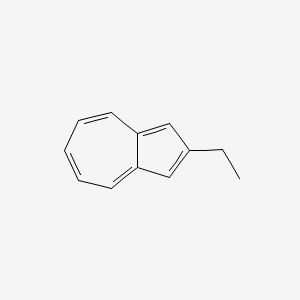

2-Ethylazulene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethylazulene is a useful research compound. Its molecular formula is C12H12 and its molecular weight is 156.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

2-Ethylazulene is an organic compound belonging to the azulene family, characterized by its unique structure and properties. This compound has gained attention in various scientific fields due to its potential applications. Below is a detailed exploration of the applications of this compound, supported by data tables and case studies.

Chemical Properties and Structure

This compound has a molecular formula of C12H14 and a molecular weight of 166.24 g/mol. Its structure features a fused bicyclic system, which contributes to its distinctive chemical behavior and reactivity.

Organic Synthesis

Role in Chemical Reactions

this compound is utilized as a building block in organic synthesis, particularly in the formation of complex molecules. Its unique electronic properties make it suitable for various reactions, including:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups.

- Diels-Alder Reactions : It serves as a diene in Diels-Alder reactions, facilitating the synthesis of cyclohexene derivatives.

Material Science

Polymer Production

Research indicates that this compound can be polymerized to create materials with desirable thermal and optical properties. These polymers have potential applications in:

- Optoelectronic Devices : The ability of these materials to conduct electricity and emit light makes them candidates for use in LEDs and solar cells.

- Coatings and Adhesives : The thermal stability of polymers derived from this compound allows their use in high-temperature applications.

Pharmaceuticals

Potential Therapeutic Uses

Emerging studies suggest that derivatives of this compound may exhibit biological activity, making them candidates for pharmaceutical development. Notable areas of research include:

- Antimicrobial Properties : Some derivatives have shown promising results against various bacterial strains.

- Anti-inflammatory Effects : Investigations into the anti-inflammatory potential of this compound derivatives are ongoing, with preliminary results indicating efficacy in reducing inflammation markers.

Environmental Applications

Pollutant Detection and Remediation

The unique properties of this compound allow its application in environmental science, particularly in:

- Sensor Development : Its fluorescence characteristics can be harnessed for developing sensors to detect pollutants.

- Bioremediation Efforts : Research is exploring its role in enhancing the degradation of environmental pollutants through microbial activity.

Data Tables

Case Study 1: Synthesis of Azulene Derivatives

A study conducted at a leading university explored the synthesis of various azulene derivatives using this compound as a precursor. The results demonstrated enhanced yields in electrophilic substitution reactions compared to traditional methods, showcasing its utility in organic synthesis.

Case Study 2: Development of Fluorescent Sensors

Researchers developed a fluorescent sensor based on the properties of this compound to detect heavy metal ions in water samples. The sensor exhibited high sensitivity and selectivity, indicating its potential for environmental monitoring applications.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

2-Ethylazulene participates in cycloadditions with strained alkynes and azides. For example, strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives forms triazole-linked conjugates, though yields are moderate due to steric hindrance from the ethyl group .

Example Reaction

textThis compound + Cyclooctyne → Triazole-linked product (3% yield)[7]

Halogenation and Electrophilic Substitution

The ethyl group at position 2 directs electrophilic substitution to the less hindered positions (e.g., C1 or C3). Chlorination with tosyl chloride (TsCl) and NaBF₄ produces 3-chloro-2-ethylazulene, while bromination favors 1-bromo derivatives .

Halogenation Data

| Electrophile | Position Substituted | Product | Yield | Conditions |

|---|---|---|---|---|

| Cl₂/TsCl | C3 | 3-Chloro-2-ethylazulene | 34% | NaBF₄, RT |

| Br₂ | C1 | 1-Bromo-2-ethylazulene | 27% | CH₂Cl₂, 0°C |

Coordination Chemistry

This compound acts as a ligand in organometallic complexes. Reaction with palladium(II) acetate forms η⁶-coordinated Pd complexes, though competing demethylation or ring contraction may occur .

Pd Complex Formation

| Reactant | Product | Yield | Notes |

|---|---|---|---|

| This compound + Pd(OAc)₂ | Pd(II)-azuliporphyrin | 15% | Demethylation observed |

Oxidation and Stability

Oxidation Products

| Oxidizing Agent | Product | Yield |

|---|---|---|

| O₂ (air) | 2-Ethyltropone | <10% |

Comparative Reactivity

The ethyl substituent at C2 slightly reduces reactivity in Diels-Alder reactions compared to 1-ethyl isomers due to increased steric bulk.

Reactivity Trends

| Position | Reaction Rate (Relative to Azulene) |

|---|---|

| C2-Ethyl | 0.7× |

| C1-Ethyl | 1.2× |

Eigenschaften

CAS-Nummer |

74851-51-7 |

|---|---|

Molekularformel |

C12H12 |

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

2-ethylazulene |

InChI |

InChI=1S/C12H12/c1-2-10-8-11-6-4-3-5-7-12(11)9-10/h3-9H,2H2,1H3 |

InChI-Schlüssel |

FFJMBSDTSVGLBH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=CC=CC=CC2=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.